pGlu-Ser-Leu-Arg-Trp-NH2
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Overview
Description
Antho-rwamide I is a neuropeptide isolated from the sea anemone Anthopleura elegantissima. It is known for its resistance to nonspecific aminopeptidases, which increases the stability of the peptide after neuronal release . This compound has been studied for its effects on slow muscles in sea anemones, where it induces slow contractions .
Preparation Methods
Antho-rwamide I can be isolated from the sea anemone Anthopleura elegantissima . The synthetic route involves the use of solid-phase peptide synthesis (SPPS), a common method for producing peptides. The reaction conditions typically include the use of protected amino acids, coupling reagents, and a solid support resin. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Antho-rwamide I undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antho-rwamide I has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its role in neuromuscular signaling in sea anemones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurobiology.
Industry: It is used in the development of peptide-based drugs and other biotechnological applications
Mechanism of Action
Antho-rwamide I exerts its effects by acting directly on endodermal muscles in sea anemones. It induces slow contractions without exciting electrical activity in known conducting systems, suggesting that it may act directly on the muscle . The molecular targets and pathways involved include specific receptors on the muscle cells that respond to the peptide, leading to muscle contraction .
Comparison with Similar Compounds
Antho-rwamide I is similar to other anthozoan neuropeptides such as Antho-rwamide II and Antho-RFamide. it is unique in its specific amino acid sequence and its resistance to nonspecific aminopeptidases . This resistance increases its stability after neuronal release, making it more effective in its biological role .
Similar compounds include:
Antho-rwamide II: Another neuropeptide from sea anemones with a slightly different amino acid sequence.
Antho-RFamide: A neuropeptide that also induces muscle contractions but has different effects on conducting systems.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALSSAZDWAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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